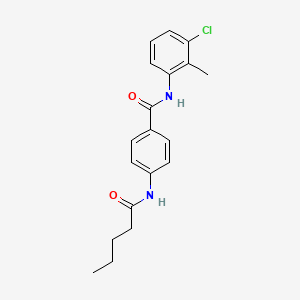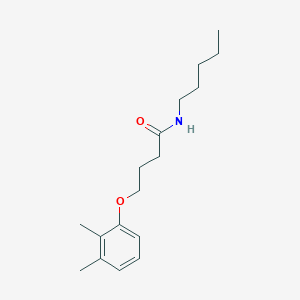
N-(3-氯-2-甲基苯基)-4-(戊酰氨基)苯甲酰胺
描述
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to N-(3-chloro-2-methylphenyl)-4-(pentanoylamino)benzamide, involves strategic chemical pathways to achieve the desired molecular architecture. For instance, the discovery and synthesis of MGCD0103, a molecule with a somewhat related structure, highlights the intricate design and biological evaluation process in synthesizing benzamide derivatives with specific inhibitory activities against histone deacetylase (HDAC) (Zhou et al., 2008). Such processes typically involve multiple steps, including the activation of carboxylic acids, amide bond formation, and the introduction of specific functional groups to achieve desired properties.
Molecular Structure Analysis
The molecular structure of benzamide derivatives, closely related to N-(3-chloro-2-methylphenyl)-4-(pentanoylamino)benzamide, is characterized using various analytical techniques, such as X-ray crystallography, NMR, IR, and UV-Vis spectroscopy. A study on a similar compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, provided detailed insights into its molecular structure, highlighting the importance of these techniques in elucidating the geometrical and electronic structure of such compounds (Demir et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of N-(3-chloro-2-methylphenyl)-4-(pentanoylamino)benzamide derivatives are influenced by their functional groups and molecular structure. Studies have shown that similar compounds undergo various chemical reactions, including nucleophilic substitution, addition reactions, and cycloaddition, depending on their structural configuration (Tokumitsu & Hayashi, 1980). These reactions are pivotal in further modifying the compound for specific applications or improving its chemical stability and reactivity.
科学研究应用
组蛋白脱乙酰酶抑制和癌症治疗
- 研究概述:与 N-(3-氯-2-甲基苯基)-4-(戊酰氨基)苯甲酰胺相关的化合物 N-(2-氨基苯基)-4-[(4-吡啶-3-基嘧啶-2-氨基)甲基]苯甲酰胺已显示出作为组蛋白脱乙酰酶 (HDAC) 抑制剂的希望。HDAC 是通过修饰染色质结构来调节基因表达的酶。HDAC 抑制剂通过诱导癌细胞中的细胞周期停滞和凋亡在癌症治疗中具有治疗潜力 (Zhou 等人,2008)。
抗胆碱酯酶活性
- 研究重点:某些苯甲酰胺衍生物表现出显着的抗乙酰胆碱酯酶 (抗-AChE) 活性,表明具有治疗阿尔茨海默病等疾病的潜力。例如,特定的哌啶衍生物已显示出是对乙酰胆碱酯酶(一种参与神经传递的关键酶)的有效抑制剂 (Sugimoto 等人,1990)。
药物质量控制
- 应用领域:非水毛细管电泳等技术已被开发用于药物中相关物质的质量控制和分离,包括 N-(3-氯-2-甲基苯基)-4-(戊酰氨基)苯甲酰胺。这种方法对于确保药物的纯度和功效至关重要 (Ye 等人,2012)。
抗菌和抗生物膜特性
- 重大发现:与 N-(3-氯-2-甲基苯基)-4-(戊酰氨基)苯甲酰胺相关的苯甲酰胺的硫脲衍生物已显示出作为抗菌剂的潜力。它们对细菌和真菌都表现出显着的活性,特别是对能够形成生物膜的菌株 (Limban 等人,2011)。
血清素受体激动剂
- 临床意义:一些苯甲酰胺衍生物正被探索其作为血清素 4 受体激动剂的作用。这项研究与胃肠道运动障碍特别相关,表明在该领域具有潜在的治疗应用 (Sonda 等人,2003)。
新型合成方法
- 化学创新:已经开发出用于苯甲酰胺衍生物(包括类似于 N-(3-氯-2-甲基苯基)-4-(戊酰氨基)苯甲酰胺的衍生物)的新型合成方法。这些方法涉及对环境无害的催化剂,并且对于药物制造具有重要意义 (Ighilahriz-Boubchir 等人,2017)。
属性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-(pentanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-3-4-8-18(23)21-15-11-9-14(10-12-15)19(24)22-17-7-5-6-16(20)13(17)2/h5-7,9-12H,3-4,8H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSOKEHZKDNCCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-4-(pentanoylamino)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 4-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-2-(cyclopropylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4579671.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B4579688.png)
![N-[3-(acetylamino)phenyl]-3-(2-thienyl)acrylamide](/img/structure/B4579694.png)


![N-(2-ethoxyphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4579714.png)
![1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4579724.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4579731.png)
![N-isopropyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4579739.png)

![5-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4579746.png)
![1-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4579748.png)
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methoxyphenyl)propanamide](/img/structure/B4579760.png)